

3-Bromo-5-chloro-4-methylpyridine molecular structure

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Compound of Interest

Compound Name: 3-Bromo-5-chloro-4-methylpyridine

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An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Application of **3-Bromo-5-chloro-4-methylpyridine**

Abstract

3-Bromo-5-chloro-4-methylpyridine is a halogenated heterocyclic compound of significant interest in synthetic organic chemistry. Its unique substitution pattern on the pyridine core—a privileged scaffold in medicinal chemistry—renders it a versatile building block for the development of complex molecular architectures.^[1] The presence of distinct halogen atoms at the 3- and 5-positions provides orthogonal reactivity, enabling selective functionalization through various cross-coupling and substitution reactions. This guide provides a comprehensive technical overview of its molecular structure, details a plausible synthetic pathway with mechanistic considerations, outlines methods for its structural elucidation, and explores its applications, particularly in the fields of pharmaceutical and agrochemical research.

Introduction: The Significance of Substituted Pyridines

The pyridine ring is a foundational structural motif in a multitude of biologically active compounds, including pharmaceuticals, natural products, and agrochemicals.^[2] Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a cornerstone in drug design. The strategic incorporation of substituents, particularly halogens, onto the pyridine

scaffold is a key strategy for modulating a molecule's physicochemical properties, such as lipophilicity and metabolic stability, as well as its target-binding affinity.[3][4]

3-Bromo-5-chloro-4-methylpyridine (CAS No: 1260010-08-9) has emerged as a valuable intermediate for this purpose.[5][6] Its structure is primed for sequential, site-selective modifications, making it an ideal starting point for constructing libraries of novel compounds for screening and development.[3][7]

Molecular Structure and Physicochemical Properties

The structural and electronic attributes of **3-Bromo-5-chloro-4-methylpyridine** are central to its chemical behavior. The electron-withdrawing nature of the nitrogen atom and the two halogen substituents creates an electron-deficient aromatic system, influencing its reactivity in both nucleophilic and electrophilic substitution reactions.

Key Identifiers:

- IUPAC Name: **3-bromo-5-chloro-4-methylpyridine**[8]
- CAS Number: 1260010-08-9[8]
- Molecular Formula: C₆H₅BrClN[8]
- SMILES: CC1=C(C=NC=C1Cl)Br[8]
- InChI Key: LDFVQFBZBAVFSN-UHFFFAOYSA-N[8]

The key physicochemical properties of the compound are summarized in the table below. The predicted XLogP3 value of 2.5 indicates moderate lipophilicity, a crucial parameter in drug design for membrane permeability.[8]

Property	Value	Source
Molecular Weight	206.47 g/mol	[8]
Monoisotopic Mass	204.92939 Da	[8]
Physical State	Solid	[3]
Melting Point	65-69 °C	[3]
XLogP3 (Predicted)	2.5	[8]
Polar Surface Area	12.89 Å ²	[4]

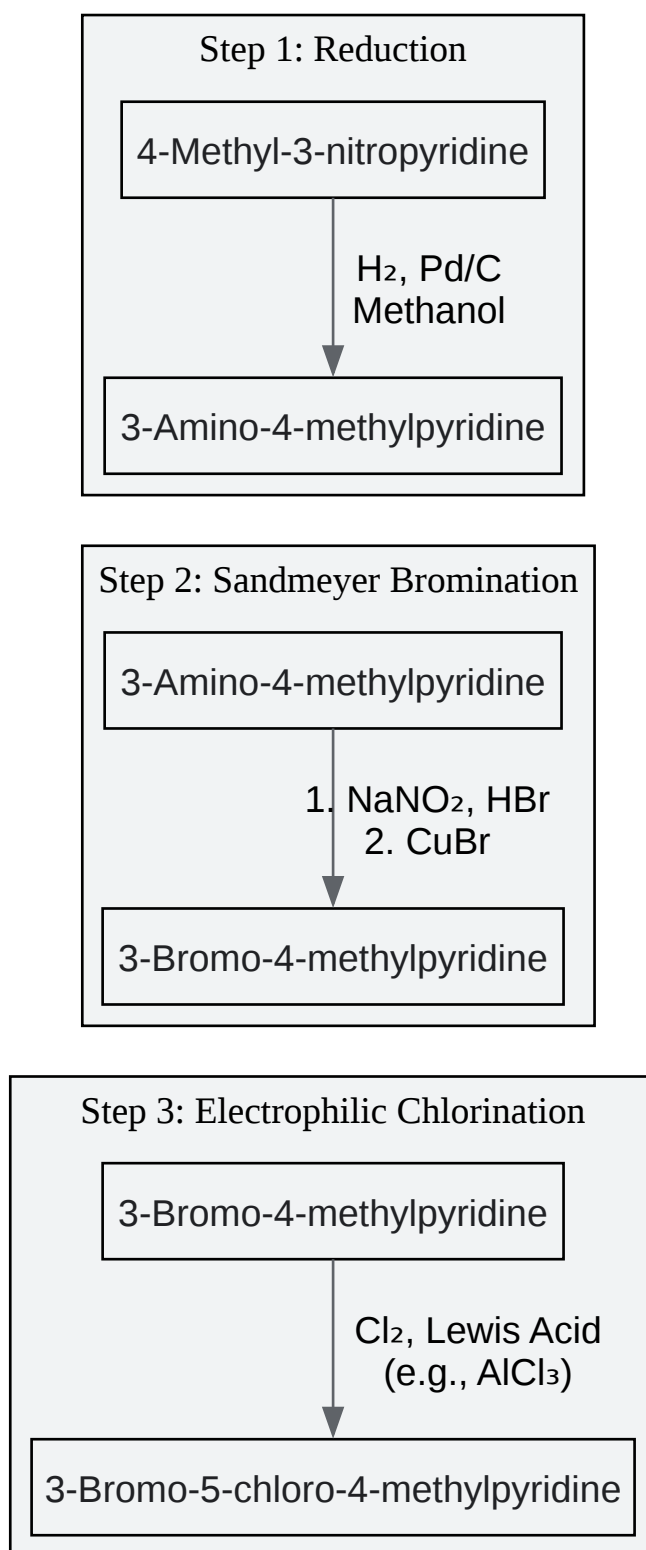
Synthesis and Mechanistic Considerations

The synthesis of highly substituted pyridines can be achieved through various classical and modern methodologies, often involving multi-step sequences to achieve the desired regiochemistry.[1][2][9][10] A plausible and efficient route to **3-Bromo-5-chloro-4-methylpyridine** would likely start from a readily available precursor such as 4-methylpyridine and involve sequential, directed halogenation steps.

The rationale behind a multi-step approach is to control the regioselectivity of the halogenation. Direct poly-halogenation of 4-methylpyridine can lead to a mixture of products that are difficult to separate. A more controlled synthesis might involve the Sandmeyer reaction, a reliable method for introducing halogens onto an aromatic ring via a diazonium salt intermediate.

Proposed Synthetic Workflow

The following diagram outlines a logical, three-step synthetic pathway starting from 4-methyl-3-nitropyridine. This approach leverages the directing effects of the substituents to install the bromine and chlorine atoms at the desired positions.



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Caption: Proposed synthetic workflow for **3-Bromo-5-chloro-4-methylpyridine**.

Experimental Protocol

Step 1: Reduction of 4-Methyl-3-nitropyridine

- Dissolve 4-methyl-3-nitropyridine (1.0 eq) in methanol in a hydrogenation vessel.[\[11\]](#)
- Add a catalytic amount of 10% Palladium on carbon (Pd/C).[\[11\]](#)
- Pressurize the vessel with hydrogen gas (e.g., 0.5 MPa) and heat to approximately 30-40 °C.
[\[11\]](#)
- Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Cool the reaction, filter through a pad of diatomaceous earth to remove the catalyst, and concentrate the filtrate under reduced pressure to yield 3-amino-4-methylpyridine.[\[11\]](#)

Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to amines with high yield.[\[11\]](#) Methanol is a suitable solvent that readily dissolves the starting material and does not interfere with the reaction.

Step 2: Sandmeyer Bromination of 3-Amino-4-methylpyridine

- Suspend 3-amino-4-methylpyridine (1.0 eq) in an aqueous solution of hydrobromic acid (HBr) at 0 °C.
- Slowly add a solution of sodium nitrite (NaNO_2) in water, maintaining the temperature below 5 °C to form the diazonium salt.
- In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
- Add the cold diazonium salt solution to the CuBr solution. Effervescence (N_2 gas) will be observed.
- Allow the reaction to warm to room temperature and stir for several hours.
- Basify the mixture with a suitable base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 3-bromo-4-methylpyridine.

Causality: The Sandmeyer reaction is a classic, high-yielding transformation that converts an aromatic amine into an aryl halide. The use of a diazonium intermediate is crucial for activating the aromatic ring for nucleophilic substitution by the bromide ion, catalyzed by copper(I).

Step 3: Electrophilic Chlorination of 3-Bromo-4-methylpyridine

- To a solution of 3-bromo-4-methylpyridine (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum chloride (AlCl_3).
- Cool the mixture and bubble chlorine gas (Cl_2) through the solution, or add another chlorinating agent like N-chlorosuccinimide (NCS).
- Monitor the reaction by TLC. The methyl and bromo groups are ortho-, para-directing. The C5 position is sterically accessible and electronically activated for substitution.
- Upon completion, quench the reaction with water and separate the organic layer.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by column chromatography to isolate **3-Bromo-5-chloro-4-methylpyridine**.

Causality: The final chlorination step is an electrophilic aromatic substitution. The Lewis acid catalyst polarizes the Cl-Cl bond, creating a potent electrophile (Cl^+) that attacks the electron-rich pyridine ring. The existing substituents direct the incoming electrophile to the C5 position.

Structural Elucidation and Spectroscopic Analysis

Confirmation of the molecular structure of **3-Bromo-5-chloro-4-methylpyridine** relies on a combination of modern spectroscopic techniques. While actual spectra are proprietary to suppliers, the expected data can be reliably predicted based on the structure.

Technique	Expected Observations
^1H NMR	Two singlets in the aromatic region (δ 8.0-8.5 ppm) corresponding to the protons at C2 and C6. One singlet in the aliphatic region (δ 2.0-2.5 ppm) for the methyl (CH_3) protons.
^{13}C NMR	Six distinct signals: one for the methyl carbon (δ ~20 ppm), and five for the sp^2 carbons of the pyridine ring, including signals for the C-Br and C-Cl carbons which would be downfield.
Mass Spec (EI)	A complex molecular ion (M^+) peak cluster around m/z 205, 207, and 209 due to the natural isotopic abundance of Bromine (^{79}Br /~50.7%, ^{81}Br /~49.3%) and Chlorine (^{35}Cl /~75.8%, ^{37}Cl /~24.2%).
IR Spectroscopy	Characteristic peaks for aromatic C-H stretching (~3000-3100 cm^{-1}), C=C and C=N ring stretching (~1400-1600 cm^{-1}), and C-Halogen vibrations in the fingerprint region.

Reactivity and Applications in Drug Discovery

The utility of **3-Bromo-5-chloro-4-methylpyridine** as a synthetic intermediate stems from the differential reactivity of the two halogen atoms. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.

This compound serves as a critical building block in the synthesis of kinase inhibitors and other bioactive molecules for pharmaceuticals.^[3] It is also explored for creating novel pesticides and herbicides in the agrochemical industry.^{[3][4]}

Representative Reaction: Suzuki-Miyaura Coupling

A common and powerful application is the Suzuki-Miyaura cross-coupling reaction, which forms a new carbon-carbon bond. This reaction is fundamental to modern drug discovery for

assembling complex molecular frameworks.

Caption: Suzuki-Miyaura coupling of **3-Bromo-5-chloro-4-methylpyridine**.

This selective reaction at the bromine position leaves the chlorine atom intact for subsequent transformations, such as nucleophilic aromatic substitution or another cross-coupling reaction, providing a pathway to highly complex, polysubstituted pyridine derivatives.[\[3\]](#)

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **3-Bromo-5-chloro-4-methylpyridine** is associated with the following hazards:

- H302: Harmful if swallowed.[\[8\]](#)
- H315: Causes skin irritation.[\[8\]](#)
- H319: Causes serious eye irritation.[\[8\]](#)
- H335: May cause respiratory irritation.[\[8\]](#)

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling in a well-ventilated fume hood, are mandatory when working with this compound.

Conclusion

3-Bromo-5-chloro-4-methylpyridine is a strategically important heterocyclic building block whose value is derived from its pre-installed, differentially reactive halogen handles on the medically relevant pyridine core. Its well-defined structure allows for predictable reactivity, making it a reliable intermediate for the synthesis of complex molecules targeted for pharmaceutical and agrochemical applications. A thorough understanding of its synthesis, spectroscopic properties, and chemical reactivity is essential for researchers aiming to leverage this compound in the development of novel chemical entities.

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References

- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buy 3-Bromo-5-chloro-4-methylpyridine | 1260010-08-9 [smolecule.com]
- 4. innospk.com [innospk.com]
- 5. 3-Bromo-5-chloro-4-methylpyridine - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 6. 3-Bromo-5-chloro-4-methylpyridine | 1260010-08-9 [sigmaaldrich.com]
- 7. nbinno.com [nbinno.com]
- 8. 3-Bromo-5-chloro-4-methylpyridine | C₆H₅BrClN | CID 68784318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]
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